
Fmoc-S-carbamoyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-S-carbamoyl-L-cysteine, also known as (2S)-3-carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is an organic compound that has garnered attention in scientific research. This compound is an Fmoc-protected cysteine derivative, which means it has a fluorenylmethyloxycarbonyl group attached to the amino group of cysteine. This protection is crucial for peptide synthesis, as it prevents unwanted reactions during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-S-carbamoyl-L-cysteine typically involves the protection of the amino group of L-cysteine with the fluorenylmethyloxycarbonyl group. One common method involves the reaction of L-cysteine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-S-carbamoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions, allowing further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Regeneration of the thiol group.
Substitution: Removal of the Fmoc group yields free amino groups for further reactions.
Applications De Recherche Scientifique
Fmoc-S-carbamoyl-L-cysteine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis, it allows for the creation of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions due to its ability to bind to proteins with high specificity.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of Fmoc-S-carbamoyl-L-cysteine involves its ability to protect the amino group of cysteine during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection are crucial for the stepwise synthesis of peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-cysteine: Another Fmoc-protected cysteine derivative used in peptide synthesis.
Fmoc-S-carboxymethyl-L-cysteine: Similar to Fmoc-S-carbamoyl-L-cysteine but with a carboxymethyl group instead of a carbamoyl group.
Uniqueness
This compound is unique due to its carbamoyl group, which provides different reactivity and stability compared to other Fmoc-protected cysteine derivatives. This uniqueness makes it valuable for specific applications in peptide synthesis and protein studies .
Propriétés
Formule moléculaire |
C19H18N2O5S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(2R)-3-carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H18N2O5S/c20-18(24)27-10-16(17(22)23)21-19(25)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 |
Clé InChI |
IFPYYXWHARILPJ-INIZCTEOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


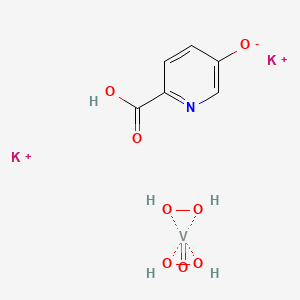
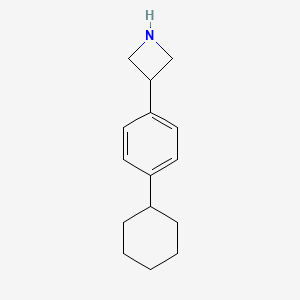
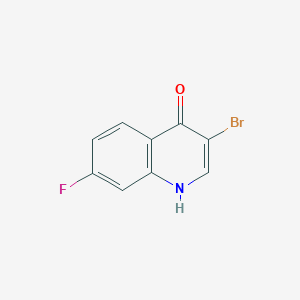


![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)

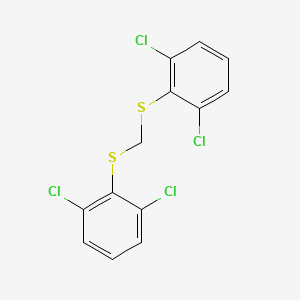
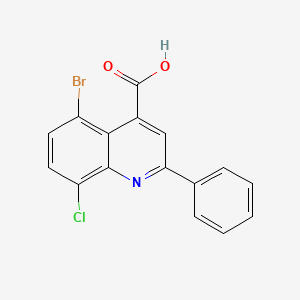
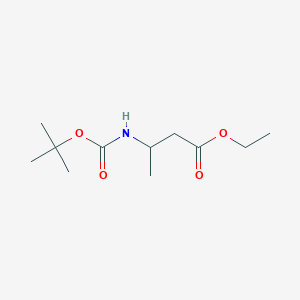


![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)

